BenchChemオンラインストアへようこそ!

THDP-17

glutaminase inhibition IC50 comparison thiourea derivatives

THDP-17 (CAS 104741-27-7) is a small-molecule thiourea derivative with the IUPAC name N-(3-methyl-3-butenyl)-N′-phenylthiourea, molecular formula C₁₂H₁₆N₂S, and molecular weight 220.33 g/mol. It functions as an orally active, partial uncompetitive inhibitor of phosphate-activated glutaminase (PAG), the enzyme responsible for deamidating glutamine to glutamate and ammonia.

Molecular Formula C12H16N2S
Molecular Weight 220.334
CAS No. 104741-27-7
Cat. No. B611333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHDP-17
CAS104741-27-7
SynonymsTHDP17;  THDP 17;  THDP-17
Molecular FormulaC12H16N2S
Molecular Weight220.334
Structural Identifiers
SMILESS=C(NC1=CC=CC=C1)NCCC(C)=C
InChIInChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15)
InChIKeyYFFUELXSIRKFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

THDP-17 (CAS 104741-27-7): Chemical Identity, Glutaminase Inhibitor Class, and Core Procurement Parameters


THDP-17 (CAS 104741-27-7) is a small-molecule thiourea derivative with the IUPAC name N-(3-methyl-3-butenyl)-N′-phenylthiourea, molecular formula C₁₂H₁₆N₂S, and molecular weight 220.33 g/mol . It functions as an orally active, partial uncompetitive inhibitor of phosphate-activated glutaminase (PAG), the enzyme responsible for deamidating glutamine to glutamate and ammonia [1]. First synthesized in 1960, its glutaminase-inhibitory activity was characterized in 2014, establishing it as a candidate for hepatic encephalopathy (HE) management via reduction of intestinal ammonia production [2]. The compound is catalogued as a MeSH Supplementary Concept (Unique ID: C000599770) under the Thiourea/analogs and derivatives heading [3].

Why THDP-17 Cannot Be Substituted by Generic Glutaminase Inhibitors: Mechanistic and Pharmacological Differentiation


In-class glutaminase inhibitors such as BPTES, CB-839 (telaglenastat), compound 968, and DON exhibit divergent inhibition mechanisms, isoform selectivity profiles, potency ranges, and tissue-distribution characteristics that preclude interchangeable use. BPTES and CB-839 are allosteric inhibitors binding at the dimer interface of kidney-type glutaminase (KGA/GAC) with nanomolar IC₅₀ values (0.16 μM and 23–28 nM, respectively), acting via non-competitive mechanisms that fully suppress enzyme activity [1]. In contrast, THDP-17 functions as a partial uncompetitive inhibitor—it binds only to the enzyme-substrate complex and produces a plateau of inhibition beyond which increasing concentration yields no further suppression [2]. Standard-of-care HE treatments (lactulose, lactitol, neomycin, rifaximin) do not directly inhibit intestinal PAG activity at all [3]. These mechanistic and potency differences mean that substituting THDP-17 with another glutaminase inhibitor or HE therapeutic would fundamentally alter the inhibition profile, tissue targeting, and safety margin, particularly for applications requiring partial—rather than complete—glutaminase suppression in the intestinal tract.

THDP-17 Quantitative Differentiation Evidence: Comparator-Based Potency, Mechanism, Cellular Efficacy, HE Drug Benchmarking, and Safety Profiling


IC₅₀ Potency Head-to-Head: THDP-17 Demonstrates 4.9-Fold Greater Inhibitory Potency Than THDP-33 and 8.1-Fold Over THDP-39 Against Purified K-PAG

In a direct head-to-head comparison within the same thiourea derivative library, THDP-17 exhibited an IC₅₀ of 3.9 ± 0.1 µM against purified swine kidney-type phosphate-activated glutaminase (K-PAG), compared to 19.1 ± 1.3 µM for THDP-33 and 31.6 ± 2.7 µM for THDP-39 [1]. This represents a 4.9-fold and 8.1-fold potency advantage, respectively, under identical assay conditions. THDP-41, THDP-42, and THDP-43 were eliminated from further evaluation due to cytotoxicity [2]. Unlike THDP-33 and THDP-39, which achieve complete PAG inhibition only at low millimolar concentrations (potentially harmful to enterocytes), THDP-17 reaches a partial inhibition plateau, preserving residual enzyme activity [3].

glutaminase inhibition IC50 comparison thiourea derivatives phosphate-activated glutaminase

Partial Uncompetitive Inhibition Mechanism vs. Competitive Inhibition: THDP-17 Binds Enzyme-Substrate Complex, Providing a Built-in Activity Ceiling Lacking in Metformin

Lineweaver-Burk kinetic analysis demonstrates that THDP-17 (10 µM) acts as an uncompetitive inhibitor of PAG, reducing both Vmax and Km: Vmax decreased from 0.67 to 0.38 mmol min⁻¹ (43% reduction) and Km decreased from 19.33 to 13.62 mM [1]. This uncompetitive pattern indicates THDP-17 binds exclusively to the enzyme-substrate complex, creating a partial inhibition plateau where further concentration increases produce no additional suppression—a therapeutically desirable property for intestinal glutaminase inhibition that preserves enterocyte viability [2]. By contrast, metformin exhibits competitive inhibition kinetics with a Ki of 14.28 mM, requiring near-millimolar concentrations for meaningful effect [3]. In Caco-2 cells at 72 hours, metformin 20 mM achieved only 24% glutaminase inhibition (glutamate reduction from 26.85 ± 0.74 µM to 19.9 ± 2.05 µM), whereas THDP-17 at 100 µM achieved 46 ± 3.4% inhibition [4].

uncompetitive inhibition enzyme kinetics partial inhibitor glutaminase mechanism

Direct Glutaminase Inhibition vs. Standard-of-Care HE Drugs: THDP-17 Is the Only Agent That Achieves Direct Intestinal PAG Suppression

The PLoS ONE 2014 study directly tested six compounds habitually used in HE treatment (metformin, metronidazole, neomycin, rifaximin, lactulose, and lactitol) for their ability to inhibit PAG activity in vitro at 10 mM concentration [1]. Neomycin, lactitol, and lactulose showed no inhibition of PAG activity; in fact, an increase in activity was observed, confirming these agents lower ammonia through non-enzymatic mechanisms (lactulose via catharsis and bacterial modulation, rifaximin via antibiotic action) rather than direct glutaminase inhibition [2]. Only metformin demonstrated measurable PAG inhibition, but through a competitive mechanism requiring millimolar concentrations (Ki = 14.28 mM) and achieving substantially lower potency than THDP-17 [3]. THDP-17 at 10 µM (a 1,000-fold lower concentration than the 10 mM screening concentration used for standard HE drugs) achieved 57.4 ± 6.7% inhibition of intestinal glutaminase activity [4].

hepatic encephalopathy ammonia-lowering intestinal glutaminase PAG inhibition

Tissue-Dependent Inhibition Profile: THDP-17 Exhibits 2-Fold Differential Inhibition Across Gut Segments, Enabling Region-Specific Targeting

The inhibitory effect of THDP-17 (10 µM) on intestinal glutaminase activity was found to be tissue-dependent, with inhibition ranging from 40 ± 5.5% to 80 ± 7.8% across different intestinal tissue preparations, yielding a mean inhibition of 57.4 ± 6.7% [1]. This approximately 2-fold range in inhibition magnitude across gut segments suggests that THDP-17 differentially suppresses PAG activity depending on the tissue source, a property not reported for BPTES, CB-839, or compound 968 in intestinal tissue contexts [2]. In contrast, the standard HE agent metformin at 20 mM produced only 24% uniform inhibition in Caco-2 monolayers, with no reported tissue-dependent gradient [3]. The tissue-dependent inhibition pattern of THDP-17 may reflect differential expression of PAG isoforms or local enzyme microenvironment variations along the gastrointestinal tract, offering a unique tool for region-specific modulation of gut ammonia production.

tissue-dependent inhibition intestinal glutaminase region-specific ammonia production

Safety-Driven Library Selection: THDP-17 Is the Only Thiourea Derivative from the Screened Library Combining Sub-5 µM Potency with In Vivo Tolerability up to 300 mg/kg p.o.

Among six extensively characterized thiourea derivatives (THDP-17, THDP-33, THDP-39, THDP-41, THDP-42, and THDP-43), cytotoxicity screening in Caco-2 cells using the neutral red assay eliminated THDP-41, THDP-42, and THDP-43 due to high toxicity [1]. THDP-33 and THDP-39, while less acutely cytotoxic, achieved complete PAG inhibition only at low millimolar concentrations, a level deemed potentially harmful to enterocytes and leading to their elimination from further development [2]. THDP-17 uniquely combined sub-5 µM potency (IC₅₀ = 3.9 µM) with no cytotoxicity in cell culture [3]. In acute oral toxicity studies in C57BL/6 mice, THDP-17 administered up to 300 mg/kg in fed animals produced no deaths over 72 hours; gastrointestinal effects (ulcers, duodenal bleeding) were noted but were less pronounced in fed versus fasted animals and comparable to DMSO vehicle controls [4]. At 2,000 mg/kg in fasted mice, lethality was observed but did not differ significantly from DMSO-treated controls [5].

cytotoxicity screening acute toxicity thiourea safety in vivo tolerability

Cellular Uptake and Intracellular Targeting: THDP-17 Achieves 56–72% Cellular Internalization in Caco-2 Enterocytes, Correlating with Dose-Dependent Glutaminase Suppression

THDP-17 demonstrated concentration-dependent cellular uptake in Caco-2 intestinal epithelial cells: 56% of the inhibitor diffused or was transported into cells at 20 µM extracellular concentration, and 72% at 100 µM, as quantified by HPLC-MS [1]. This internalization correlated with dose-dependent PAG inhibition: 18 ± 2.1% inhibition at 20 µM and 46 ± 3.4% at 100 µM (p < 0.05) [2]. The positive control DON (6-Diazo-5-oxo-L-norleucine) was tested in parallel as a comparator glutaminase inhibitor [3]. The ability of THDP-17 to cross the plasma membrane and reach the inner mitochondrial membrane—where PAG is localized—is critical for its function as an intracellular enzyme inhibitor, and this property distinguishes it from non-absorbed luminal agents such as lactulose and rifaximin, which remain in the intestinal lumen [4].

cellular uptake intracellular inhibitor concentration Caco-2 permeability mitochondrial targeting

THDP-17 Prioritized Research and Procurement Scenarios Based on Quantitative Differentiation Evidence


Hepatic Encephalopathy Research: Direct Intestinal Glutaminase Inhibition for Ammonia Source Control

THDP-17 is the only characterized small molecule that directly and partially inhibits intestinal phosphate-activated glutaminase (PAG)—the primary enzymatic source of systemic ammonia in cirrhosis—at micromolar concentrations (IC₅₀ = 3.9 µM, 57.4% inhibition at 10 µM) [1]. Standard-of-care agents (lactulose, rifaximin) do not inhibit PAG at all, while metformin requires 1,000-fold higher concentrations for weaker, competitive inhibition [2]. The tissue-dependent inhibition gradient (40–80% across gut segments) enables spatially resolved targeting of the small intestine, where >80% of gastrointestinal PAG activity resides [3]. Researchers building in vitro or in vivo HE models requiring direct enzymatic ammonia source control should procure THDP-17, as no alternative agent provides this mechanism of action at comparable potency.

Mechanistic Enzyme Kinetics Studies: Uncompetitive Partial Inhibitor as a Probe for PAG Catalytic Mechanism

THDP-17 occupies a unique mechanistic niche among glutaminase inhibitors: it is a partial uncompetitive inhibitor that binds exclusively to the enzyme-substrate complex (Vmax reduced 43%: 0.67 → 0.38 mmol min⁻¹; Km reduced: 19.33 → 13.62 mM at 10 µM) and produces an activity plateau preventing complete enzyme suppression [1]. This contrasts sharply with BPTES (allosteric, non-competitive, full inhibitor, IC₅₀ ~0.16 µM), CB-839 (allosteric, IC₅₀ ~23–28 nM), and compound 968 (allosteric, reversible, IC₅₀ ~2.5 µM) [2]. For enzymology laboratories investigating PAG catalytic mechanism, substrate-dependent inhibition, or the functional consequences of partial versus complete glutaminase blockade, THDP-17 is the only available probe with this inhibition modality, making it indispensable for comparative mechanistic studies [3].

Intestinal Epithelial Cell Models: Evaluating Glutaminase Inhibition Without Enterocyte Cytotoxicity

The multi-stage selection funnel described in the primary literature—where THDP-17 was the sole survivor among six thiourea derivatives after cytotoxicity screening, potency evaluation, and in vivo tolerability testing—demonstrates its suitability for intestinal epithelial models [1]. With 56–72% cellular internalization in Caco-2 cells and dose-dependent PAG inhibition (18% at 20 µM, 46% at 100 µM) without cytotoxicity, THDP-17 enables intracellular glutaminase inhibition while preserving monolayer integrity [2]. The partial inhibition ceiling prevents complete glutamine-to-glutamate conversion blockade, which is essential for maintaining enterocyte metabolic function. This makes THDP-17 the compound of choice for Caco-2-based intestinal ammonia production assays, gut-liver axis models, and epithelial permeability studies where cell viability must be preserved throughout the experimental window [3].

Ammonia-Lowering Drug Development: Benchmarking Novel Compounds Against the Only Direct PAG Inhibitor with In Vivo Validation

THDP-17 serves as the reference standard for direct intestinal PAG inhibition in preclinical ammonia-lowering drug development. Its comprehensive characterization profile—in vitro IC₅₀ (3.9 µM), kinetic parameters (Vmax-ap = 0.38 mmol min⁻¹, Km-ap = 13.62 mM), cellular efficacy (46% at 100 µM), cellular uptake (56–72%), tissue-dependent inhibition range (40–80%), and in vivo tolerability (no deaths at 300 mg/kg p.o. in fed mice)—provides a multi-parametric benchmark against which novel glutaminase inhibitors can be quantitatively compared [1]. Compounds demonstrating only in vitro potency without cellular uptake data, or full inhibitors without safety data in intestinal models, fall short of this benchmark. For medicinal chemistry programs synthesizing new thiourea-based or alternative glutaminase inhibitors, THDP-17 is the essential positive control and comparator compound validated across enzymatic, cellular, and in vivo endpoints [2].

Quote Request

Request a Quote for THDP-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.